molecular formula C37H35F3N10O9 B2504619 Carboxy pyridostatin trifluoroacetate salt

Carboxy pyridostatin trifluoroacetate salt

Cat. No.: B2504619
M. Wt: 820.7 g/mol
InChI Key: WTHDBHUUPVHFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxy pyridostatin trifluoroacetate salt is a G-quadruplex ligand that exhibits high molecular specificity for RNA over DNA G-quadruplexes. This compound has been shown to reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo .

Preparation Methods

The synthesis of carboxy pyridostatin trifluoroacetate salt involves multiple steps, including the formation of the pyridostatin core and subsequent functionalization with carboxy groups. The compound is typically synthesized in a laboratory setting using organic solvents and reagents.

Chemical Reactions Analysis

Carboxy pyridostatin trifluoroacetate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Carboxy pyridostatin trifluoroacetate salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carboxy pyridostatin trifluoroacetate salt involves its binding to G-quadruplex structures, particularly RNA G-quadruplexes. This binding stabilizes the G-quadruplexes, leading to the inhibition of processes such as replication and transcription. The compound targets proto-oncogenes like SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .

Comparison with Similar Compounds

Carboxy pyridostatin trifluoroacetate salt is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:

    Pyridostatin trifluoroacetate salt: Another G-quadruplex stabilizer with similar properties but less specificity for RNA.

    RR82 trifluoroacetate salt: A compound with similar G-quadruplex binding properties but different functional groups.

These compounds share the ability to stabilize G-quadruplex structures but differ in their specificity and functional applications .

Properties

IUPAC Name

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O7.C2HF3O2/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32;3-2(4,5)1(6)7/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHDBHUUPVHFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35F3N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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